3-(Bromomethyl)-3-(chloromethyl)oxetane
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Description
Oxetanes are four-membered cyclic ethers. They are used as building blocks in organic synthesis and have applications in polymer chemistry .
Molecular Structure Analysis
The molecular structure of oxetanes consists of a four-membered ring containing three carbon atoms and one oxygen atom . The specific structure of “3-(Bromomethyl)-3-(chloromethyl)oxetane” would include bromomethyl and chloromethyl substituents on the ring.Chemical Reactions Analysis
Oxetanes can participate in a variety of chemical reactions, including ring-opening polymerization and substitution reactions . The specific reactivity of “3-(Bromomethyl)-3-(chloromethyl)oxetane” would depend on the presence of the bromomethyl and chloromethyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For oxetanes, these properties can include a liquid state at room temperature and a relatively high density . The specific properties of “3-(Bromomethyl)-3-(chloromethyl)oxetane” would depend on the influence of the bromomethyl and chloromethyl groups.Scientific Research Applications
Radiation Induced Solid State Copolymerization
- Oxetanes including 3,3-bis(bromomethyl)oxetane (BBMO) have been used in copolymerization induced by gamma radiation. This process involves different oxetanes, including BBMO, and explores their properties and yields in copolymerization (Hayashi, Watanabe, & Okamura, 1963).
Synthesis and Broncholytic Activity
- 3,3-Bis(chloromethyl)oxetane has been employed as a monomer in manufacturing various derivatives due to its multiple reactive sites. This versatility makes it a convenient intermediate for synthesizing a range of compounds (Zarudii et al., 1985).
Photoelectron Spectra Studies
- The photoelectron spectra of various oxetanes, including 3-bromomethyl-3-methyloxetane, have been studied, contributing valuable insights into their electronic structures and potential applications in material science (Roszak et al., 1992).
Synthesis and Properties of Polymers
- Poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] was synthesized using 3,3-bis(chloromethyl) oxetane. This study highlights the chemical properties and potential applications in the field of fluorinated polymers (Améduri, Boutevin, & Karam, 1993).
Energetic Oxetanes in Explosive Synthesis
- 3-Bromomethyl-3-hydroxymethyloxetane, a derivative of 3-(Bromomethyl)-3-(chloromethyl)oxetane, is used as a precursor for synthesizing energetic oxetane derivatives. This research provides insights into the synthesis of high-performance and insensitive explosives (Born et al., 2022).
Reactions with Alkylaluminum Compounds
- The reaction of oxetane derivatives with alkylaluminum compounds, including 3,3-bis(chloromethyl)oxetane, has been explored for potential applications in organic synthesis (Miller, 1968).
Synthesis of Energetic Polymers
- Studies on the synthesis and characterization of energetic polymers, using derivatives like 3-bromomethyl-3-methyl oxetane, have provided insights into their applications in propellant formulations (Kawamoto et al., 2009).
properties
IUPAC Name |
3-(bromomethyl)-3-(chloromethyl)oxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c6-1-5(2-7)3-8-4-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFZYXGDOQLICS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCl)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336133 |
Source
|
Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3-(chloromethyl)oxetane | |
CAS RN |
35842-60-5 |
Source
|
Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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